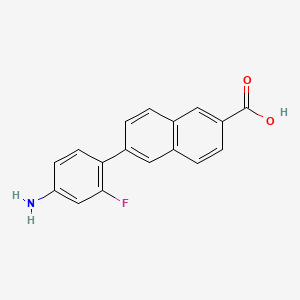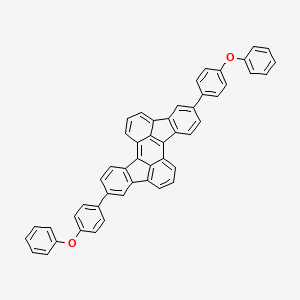
5,12-Bis(4-phenoxyphenyl)rubicene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,12-Bis(4-phenoxyphenyl)rubicene: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two phenoxyphenyl groups attached to the rubicene core, which imparts distinct chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Bis(4-phenoxyphenyl)rubicene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Rubicene Core: The rubicene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Attachment of Phenoxyphenyl Groups: The phenoxyphenyl groups are introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
5,12-Bis(4-phenoxyphenyl)rubicene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenoxyphenyl groups or the rubicene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
5,12-Bis(4-phenoxyphenyl)rubicene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 5,12-Bis(4-phenoxyphenyl)rubicene involves its interaction with specific molecular targets. The phenoxyphenyl groups can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids, while the rubicene core can participate in electron transfer processes. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
5,12-Diphenylrubicene: Lacks the phenoxy groups, leading to different chemical properties.
5,12-Bis(4-methoxyphenyl)rubicene: Contains methoxy groups instead of phenoxy groups, affecting its reactivity and applications.
Uniqueness
5,12-Bis(4-phenoxyphenyl)rubicene is unique due to the presence of phenoxyphenyl groups, which enhance its ability to participate in π-π interactions and electron transfer processes. This makes it particularly valuable in applications requiring strong molecular interactions and electronic properties.
属性
CAS 编号 |
922185-02-2 |
|---|---|
分子式 |
C50H30O2 |
分子量 |
662.8 g/mol |
IUPAC 名称 |
5,12-bis(4-phenoxyphenyl)rubicene |
InChI |
InChI=1S/C50H30O2/c1-3-9-35(10-4-1)51-37-23-17-31(18-24-37)33-21-27-41-45(29-33)39-13-7-15-43-47(39)49(41)44-16-8-14-40-46-30-34(22-28-42(46)50(43)48(40)44)32-19-25-38(26-20-32)52-36-11-5-2-6-12-36/h1-30H |
InChI 键 |
DCUVNLWPUQLQQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC4=C(C=C3)C5=C6C=CC=C7C6=C(C8=C7C=C(C=C8)C9=CC=C(C=C9)OC1=CC=CC=C1)C1=CC=CC4=C15 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone](/img/structure/B12627335.png)
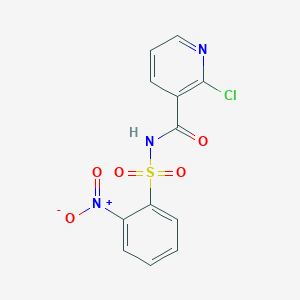
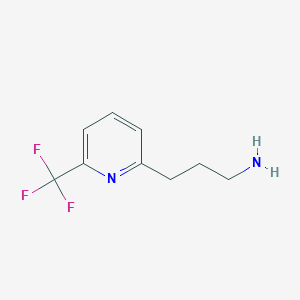
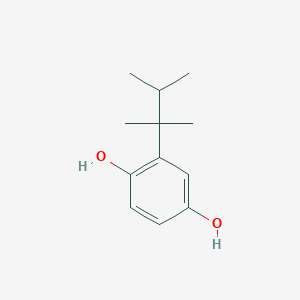
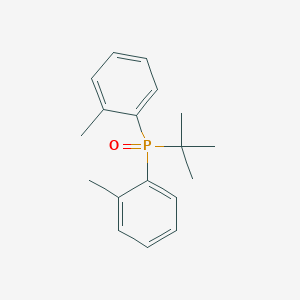
methanone](/img/structure/B12627361.png)
![5-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627362.png)
![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12627377.png)
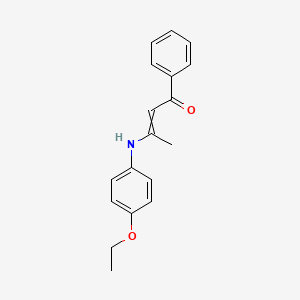
![2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate](/img/structure/B12627392.png)
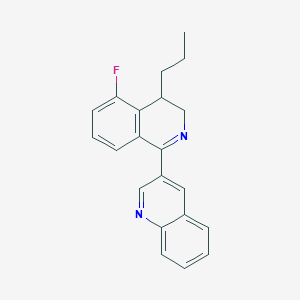
![2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-](/img/structure/B12627404.png)
